molecular formula C23H30N6O6 B12419409 Apadenoson-d5

Apadenoson-d5

Cat. No.: B12419409
M. Wt: 491.6 g/mol
InChI Key: FLEVIENZILQUKB-ZKPJIMEOSA-N
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Description

Apadenoson-d5 is a deuterium-labeled derivative of Apadenoson, a selective A2a adenosine receptor agonist. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of drugs. The incorporation of deuterium, a stable heavy isotope of hydrogen, can significantly affect the pharmacokinetic properties of the compound .

Preparation Methods

The synthesis of Apadenoson-d5 involves the deuteration of Apadenoson. Deuteration is the process of replacing hydrogen atoms with deuterium. This can be achieved through various synthetic routes, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a catalyst such as palladium on carbon (Pd/C) under an inert atmosphere .

Chemical Reactions Analysis

Apadenoson-d5 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Apadenoson-d5 has a wide range of scientific research applications, including:

    Chemistry: Used as a tracer in the study of drug metabolism and pharmacokinetics.

    Biology: Used to study the effects of deuterium substitution on biological systems.

    Medicine: Investigated for its potential use as a pharmacologic stress agent in cardiac perfusion imaging studies.

    Industry: Used in the development of new drugs and therapeutic agents .

Mechanism of Action

Apadenoson-d5 exerts its effects by selectively stimulating the A2a adenosine receptor, which is responsible for coronary vasodilation. This receptor is involved in various physiological processes, including the regulation of blood flow and the modulation of inflammatory responses. The activation of the A2a adenosine receptor leads to the relaxation of vascular smooth muscle cells, resulting in increased blood flow .

Comparison with Similar Compounds

Apadenoson-d5 is unique due to its deuterium labeling, which can significantly alter its pharmacokinetic and metabolic profiles compared to its non-deuterated counterpart, Apadenoson. Similar compounds include:

Properties

Molecular Formula

C23H30N6O6

Molecular Weight

491.6 g/mol

IUPAC Name

methyl 4-[3-[6-amino-9-[(2R,3R,4S,5S)-3,4-dihydroxy-5-(1,1,2,2,2-pentadeuterioethylcarbamoyl)oxolan-2-yl]purin-2-yl]prop-2-ynyl]cyclohexane-1-carboxylate

InChI

InChI=1S/C23H30N6O6/c1-3-25-21(32)18-16(30)17(31)22(35-18)29-11-26-15-19(24)27-14(28-20(15)29)6-4-5-12-7-9-13(10-8-12)23(33)34-2/h11-13,16-18,22,30-31H,3,5,7-10H2,1-2H3,(H,25,32)(H2,24,27,28)/t12?,13?,16-,17+,18-,22+/m0/s1/i1D3,3D2

InChI Key

FLEVIENZILQUKB-ZKPJIMEOSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])NC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)C#CCC4CCC(CC4)C(=O)OC)N)O)O

Canonical SMILES

CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)C#CCC4CCC(CC4)C(=O)OC)N)O)O

Origin of Product

United States

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